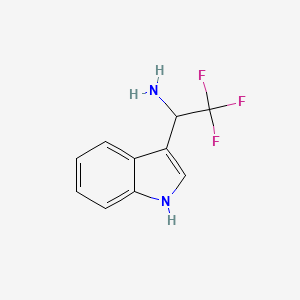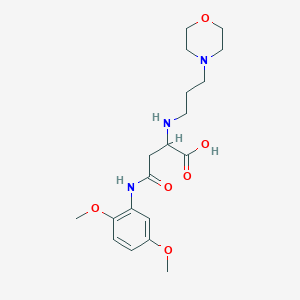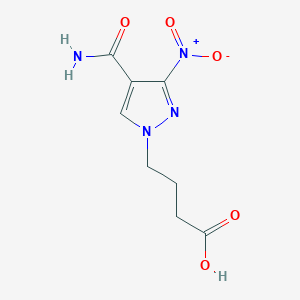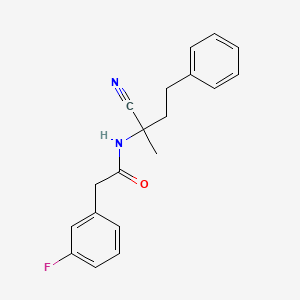
2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine” is an amine derivative of indole with a trifluoroethyl group attached. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the trifluoroethyl group, and the amine functional group. The electron-rich nature of the indole ring might influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups present. For instance, the presence of the polar amine group and the aromatic indole ring might influence its solubility, boiling point, melting point, etc .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including those structurally related to 2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine, are resistant to conventional degradation. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing such compounds, improving treatment schemes for environmental safety. The effectiveness of various AOPs, including ozone and Fenton processes, highlights the importance of developing technologies focused on the degradation of nitrogen-containing compounds to ensure water safety and environmental health (Bhat & Gogate, 2021).
Amine-functionalized Metal–Organic Frameworks
Amine-functionalized metal–organic frameworks (MOFs) exhibit potential for applications such as CO2 capture, due to the strong interaction between CO2 and basic amino functionalities. Research indicates that amine-functionalized MOFs, prepared via in situ synthesis, post-modification, and physical impregnation methods, can significantly enhance CO2 sorption capacity. These materials also show promise in CO2 separation performance, offering insights into future catalytic and environmental applications (Lin, Kong, & Chen, 2016).
Fluorinated Compounds in Organic Synthesis
The reactivity and utility of fluorinated compounds, such as those related to this compound, are essential in organic synthesis for the development of pharmaceuticals and agrochemicals. Research on methods for the incorporation of fluorine into organic molecules, including the use of fluorinated building blocks, highlights the ongoing advancements in synthesizing fluorine-containing agrochemicals and their economic and ecological impacts (Wang, Song, & Wang, 2021).
Reductive Amination Processes
The reductive amination of aldehydes or ketones, a key process in synthesizing amines, including derivatives of this compound, has seen significant advancements. The use of hydrogen as a reducing agent in these processes, particularly with catalysts based on earth-abundant metals, showcases the development of efficient, sustainable methods for the synthesis of alkyl amines, which are crucial in various industrial applications (Irrgang & Kempe, 2020).
Environmental Impact of Fluorinated Pollutants
The persistence and bioaccumulation of fluorinated compounds, including those structurally similar to this compound, pose significant environmental and health risks. Studies on the environmental fate, biodegradability, and toxicological assessment of perfluoroalkyl and polyfluoroalkyl substances (PFASs) emphasize the need for further research and regulation to mitigate their impact on ecosystems and human health (Liu & Avendaño, 2013).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The presence of the trifluoroethyl group could potentially influence the compound’s interaction with its targets, possibly enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Indole derivatives are known to impact a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a wide range of molecular and cellular effects.
Direcciones Futuras
The study of new indole derivatives is a vibrant field in medicinal chemistry due to the prevalence of the indole ring in biologically active natural products and pharmaceuticals. Therefore, the compound “2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine” could potentially be of interest in the development of new pharmaceuticals or materials .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5,9,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQBOSKCYLEGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)
![3-[(1-Methylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2816373.png)


![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2816380.png)

![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)
![N-(3-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2816385.png)
![3-(4-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2816386.png)
![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)



